6-Bromo-4-methoxy-3-methylindole
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Overview
Description
6-Bromo-4-methoxy-3-methylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-3-methylindole typically involves the bromination of 4-methoxy-3-methylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
6-Bromo-4-methoxy-3-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-3-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylindole: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Bromoindole: Lacks the methoxy and methyl groups, affecting its chemical properties and applications.
4-Bromo-3-methylindole: Similar structure but lacks the methoxy group, leading to different chemical behavior.
Uniqueness
6-Bromo-4-methoxy-3-methylindole is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-4-methoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-8-3-7(11)4-9(13-2)10(6)8/h3-5,12H,1-2H3 |
InChI Key |
LXKCEVHJDFLRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)Br)OC |
Origin of Product |
United States |
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